N-(2-fluorophenyl)-N-methylbenzenesulfonamide
Description
N-(2-fluorophenyl)-N-methylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, with a fluorine atom substituted at the ortho position of the phenyl ring and a methyl group attached to the nitrogen atom
Properties
IUPAC Name |
N-(2-fluorophenyl)-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c1-15(13-10-6-5-9-12(13)14)18(16,17)11-7-3-2-4-8-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGMMDAWXBFCSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1F)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-N-methylbenzenesulfonamide typically involves the reaction of 2-fluoroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amine to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. This may include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-fluorophenyl)-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the sulfonamide bond.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products:
Nucleophilic substitution: Substituted sulfonamides with various functional groups.
Oxidation: Sulfoxides or sulfones.
Hydrolysis: Corresponding amines and sulfonic acids.
Scientific Research Applications
Chemistry: N-(2-fluorophenyl)-N-methylbenzenesulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as an inhibitor of enzymes such as carbonic anhydrase. It may also exhibit antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Industry: The compound finds applications in the development of materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for modifications that can enhance the performance of these materials.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a potential enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The presence of the fluorine atom enhances the binding affinity and specificity of the compound. The sulfonamide group plays a crucial role in forming hydrogen bonds with the target protein, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
- N-(2-chlorophenyl)-N-methylbenzenesulfonamide
- N-(2-bromophenyl)-N-methylbenzenesulfonamide
- N-(2-iodophenyl)-N-methylbenzenesulfonamide
Comparison: N-(2-fluorophenyl)-N-methylbenzenesulfonamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and binding interactions, making it a valuable compound in various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
